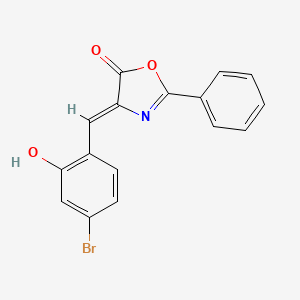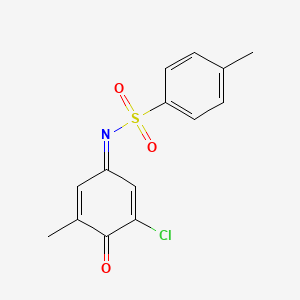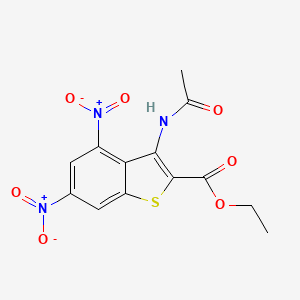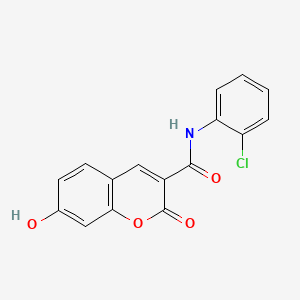
4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as BHBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHBO is a heterocyclic compound that contains an oxazole ring and a benzylidene group, which makes it an attractive candidate for research in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. This compound has been found to interact with various targets, including DNA, RNA, and proteins, which may explain its diverse biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. It has also been found to modulate the expression of various genes and proteins involved in cell growth, differentiation, and survival. This compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, including its potential use as a drug candidate for various diseases, its use as a fluorescent probe for the detection of metal ions, and its use as a catalyst in organic reactions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. It has been found to exhibit diverse biological activities and has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, biochemistry, and pharmacology.
Synthesemethoden
4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through various methods, including the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a suitable catalyst. Other methods include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
4-(4-bromo-2-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in the fields of medicinal chemistry and pharmacology. It has been found to exhibit various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-6-11(14(19)9-12)8-13-16(20)21-15(18-13)10-4-2-1-3-5-10/h1-9,19H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCYQMMGSRBGTM-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Br)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Br)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)




![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)


![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
